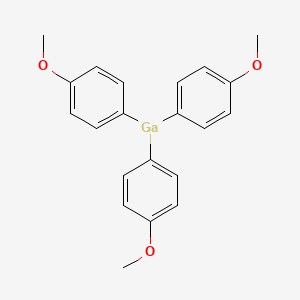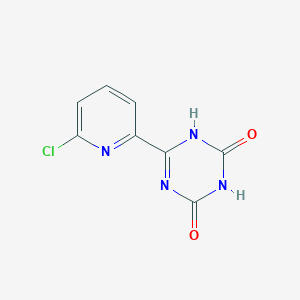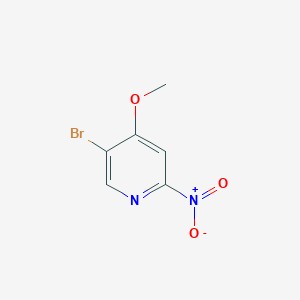
Acetatohydrotris(triphenylphosphine)ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetatohydrotris(triphenylphosphine)ruthenium is a coordination complex of ruthenium, which is widely used in various fields of chemistry due to its unique properties. This compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetatohydrotris(triphenylphosphine)ruthenium typically involves the reaction of ruthenium trichloride hydrate with triphenylphosphine and acetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as column chromatography and is often produced in high yields to meet the demands of various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetatohydrotris(triphenylphosphine)ruthenium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while substitution reactions can produce a variety of ruthenium-phosphine complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Acetatohydrotris(triphenylphosphine)ruthenium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Acetatohydrotris(triphenylphosphine)ruthenium exerts its effects involves coordination with various substrates through its ruthenium center. The triphenylphosphine ligands provide stability and facilitate the interaction with other molecules. The compound can activate substrates by forming intermediate complexes, which then undergo further reactions to yield the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): Another ruthenium complex with similar applications but different reactivity and stability.
Ruthenium(II) bis(2,2’-bipyridine) chloride: Known for its use in photochemical applications.
Ruthenium(III) acetylacetonate: Used in catalysis and material science.
Uniqueness
Acetatohydrotris(triphenylphosphine)ruthenium is unique due to its specific ligand arrangement, which provides a balance of stability and reactivity. This makes it particularly useful in catalytic applications where both properties are essential .
Eigenschaften
Molekularformel |
C56H50O2P3Ru |
|---|---|
Molekulargewicht |
949.0 g/mol |
IUPAC-Name |
acetic acid;ruthenium monohydride;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.C2H4O2.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);; |
InChI-Schlüssel |
VAHWKJDDGINXOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[RuH] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)

![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
![N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13138345.png)
![2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)

![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)


![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)
